3,4-Dimethylcyclohexanol
Overview
Description
Synthesis Analysis
The synthesis of 3,4-Dimethylcyclohexanol involves various methods including the reaction of dimedone with cyanogen bromide and triethylamine, followed by the addition of various aliphatic and aromatic aldehydes (E. Kashani et al., 2016). Another method includes double Michael addition of 1,5-diaryl-1,4-pentadien-3-one with active methylene compounds catalyzed by KF/basic alumina under ultrasound irradiation (Ji-tai Li et al., 2005).
Molecular Structure Analysis
The molecular structure of 3,4-Dimethylcyclohexanol and its derivatives has been characterized by various spectroscopic techniques including IR, 1H, and 13C NMR (Aysha Fatima et al., 2021). These studies provide insights into the compound's structural conformation and electronic properties.
Chemical Reactions and Properties
3,4-Dimethylcyclohexanol undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. Notably, it participates in reactions such as the Baeyer–Villiger oxidation under solvent-free conditions, catalyzed by dimethyltin(IV) compounds (L. Martins et al., 2016), showcasing its potential in creating esters or lactones.
Scientific Research Applications
Gas Chromatography Applications
3,4-Dimethylcyclohexanol and its isomers have been analyzed through gas chromatography. This technique helps in understanding the structure and stereochemistry of these compounds. Studies like the one by Baldwin and Burrell (2000) have rigorously correlated the structure of these isomers with their elution order, using optically active samples derived from methylcyclohexanone (Baldwin & Burrell, 2000).
Catalytic Reduction Research
Research into the catalytic reduction of compounds like dimedone has shown the formation of various dimethylcyclohexanol derivatives. For instance, the work by J. Wibaut and H. Gitsels (2010) demonstrated the formation of 3,3-dimethylcyclohexanol-1 and 1,1-dimethylcyclohexane under specific catalytic conditions (J. Wibaut & H. Gitsels, 2010).
Green Chemistry
In the realm of green chemistry, the chemistry of dimethyl carbonate (DMC) has been expanded to include reactions with various aliphatic alcohols and phenols. Jin et al. (2016) showed that certain acids aid in the carboxymethylation of primary aliphatic alcohols, and this research could potentially expand the application of DMC in green chemistry, potentially including reactions with compounds like 3,4-dimethylcyclohexanol (Jin, Hunt, Clark, & McElroy, 2016).
Synthesis of Derivatives
The synthesis of various derivatives of cyclohexanol, such as tetrahydropyrimido [4, 5-b]-quinoline derivatives, involves reactions with compounds including 3,4-dimethylcyclohexanol. Elkholy and Morsy (2006) reported on the reactivity of these compounds towards various reagents and their potential antimicrobial activity, indicating a medical application (Elkholy & Morsy, 2006).
Photochemistry and Reactivity Studies
The photochemistry and reactivity of compounds like 4-hydroxy(methoxy)phenyl cation, which involves reactions with cyclohexene derivatives, has been explored. Protti et al. (2004) found that these cations add to pi nucleophiles, providing insights into the cationic mechanism of addition to alkenes, relevant to the understanding of 3,4-dimethylcyclohexanol's reactivity (Protti, Fagnoni, Mella, & Albini, 2004).
Molecular Docking and Anticancer Research
Studies like those by Kokila, Kiran, and Ramakrishna (2017) have involved the molecular docking of cyclohexane derivatives, including dimethylcyclohexanol, to understand their potential as anticancer agents. This research implies the potential of these compounds in pharmaceutical applications (Kokila, Kiran, & Ramakrishna, 2017).
Crystal and Conformational Studies
Research has been conducted on the crystal structure and conformational aspects of cyclohexanone derivatives, including those related to 3,4-dimethylcyclohexanol. Such studies, like those by Begum et al. (2012), are significant for understanding the molecular and structural characteristics of these compounds (Begum, Hema, Pandiarajan, Balasubramanian, & Anitha, 2012).
Synthesis and Biological Interest
The synthesis of polysubstituted cyclohexanones, potentially including 3,4-dimethylcyclohexanol, has been researched for their biological interest. Studies like those by Geirsson, Árnadóttir, and Jónsson (2004) have shown efficient, stereoselective methods for producing these compounds, highlighting their potential in biological and pharmaceutical research (Geirsson, Árnadóttir, & Jónsson, 2004).
Safety And Hazards
properties
IUPAC Name |
3,4-dimethylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6-3-4-8(9)5-7(6)2/h6-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAXJUPCYVIBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871143 | |
Record name | 3,4-Dimethylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 3,4-Dimethylcyclohexanol | |
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Product Name |
3,4-Dimethylcyclohexanol | |
CAS RN |
5715-23-1 | |
Record name | 3,4-Dimethylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5715-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethylcyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005715231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5715-23-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62034 | |
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Record name | 3,4-Dimethylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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